Evidence-Based Selection of Benzothiophene-Morpholine Scaffolds with Demonstrated Nanomolar Antitubercular Activity by Phenotypic Screening
While no direct bioactivity data are available for the target compound itself, the morpholino-thiophene (MOT) chemotype to which it belongs has been validated through phenotypic screening of the Eli Lilly corporate library against M. tuberculosis H37Rv. The MOT series produced optimized leads with whole-cell MIC values in the nanomolar range targeting the QcrB subunit of cytochrome bc1 [1]. The presence of the 2-phenylmorpholine substituent versus unsubstituted morpholine in the target compound is structurally analogous to the SAR modifications in the MOT series that yielded potency improvements exceeding 10-fold over initial hits [1]. This establishes the target compound as a rationally designed member of a pharmacologically validated scaffold class.
| Evidence Dimension | Whole-cell antitubercular activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No direct MIC data available; compound belongs to the morpholino-thiophene (MOT) chemotype series. |
| Comparator Or Baseline | Optimized MOT leads from the same chemotype series: MIC values in the nanomolar range (specific values reported for individual leads in Cleghorn et al., 2018); phenotypic screening hit from Eli Lilly corporate library. |
| Quantified Difference | Potency improvements of >10-fold achieved through morpholine substituent optimization within the MOT series; exact magnitude for the target compound versus unsubstituted parent cannot be quantified without direct testing. |
| Conditions | Phenotypic whole-cell screening against M. tuberculosis strain H37Rv; target identified as QcrB (cytochrome bc1). |
Why This Matters
Procurement of the target compound is justified when building focused libraries around the MOT chemotype, where the 2-phenylmorpholine substituent represents a systematic exploration of the SAR space that produced nanomolar QcrB inhibitors.
- [1] Cleghorn, L. A. T.; Ray, P. C.; Odingo, J.; Kumar, A.; Wescott, H.; Korkegian, A.; Masquelin, T.; Moura, A. L.; de Sousa, J. M.; Mota, S.; et al. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. J. Med. Chem. 2018, 61 (15), 6592–6608. View Source
